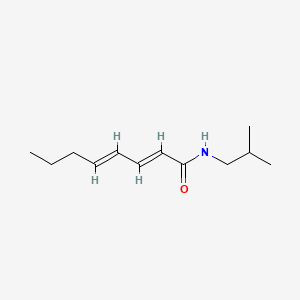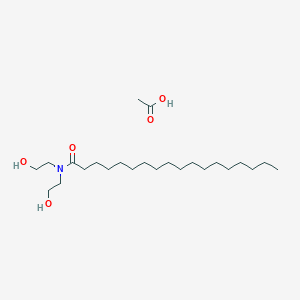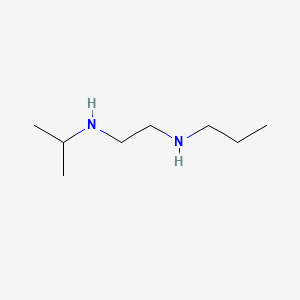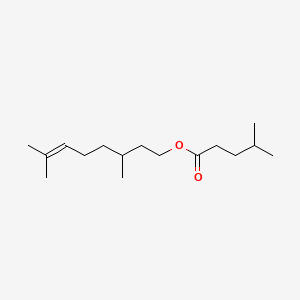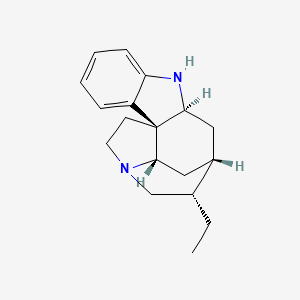
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- is an organic compound with the molecular formula C19H21NOS It is a derivative of benzenecarbothioamide, characterized by the presence of a 4-cyclohexylphenyl group and a 4-methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- typically involves the reaction of 4-cyclohexylphenylamine with benzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- Benzenecarbothioamide, N-(4-cyclohexylphenyl)-
- Benzenecarbothioamide, N-(4-methoxyphenyl)-
- Benzenecarbothioamide, N-(4-bromophenyl)-
Comparison: Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy- is unique due to the presence of both the 4-cyclohexylphenyl and 4-methoxy groups. These substituents confer distinct chemical and biological properties, such as enhanced lipophilicity and potential for specific molecular interactions. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable subject for further research and development.
Properties
CAS No. |
147701-87-9 |
|---|---|
Molecular Formula |
C20H23NOS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(4-cyclohexylphenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C20H23NOS/c1-22-19-13-9-17(10-14-19)20(23)21-18-11-7-16(8-12-18)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3,(H,21,23) |
InChI Key |
BJVPRKHVEJVIJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


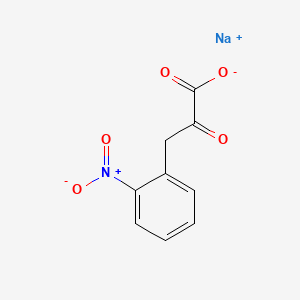

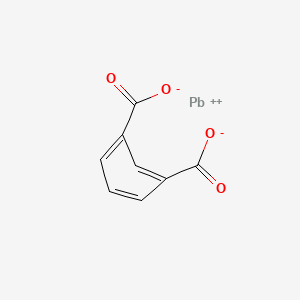
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)

